molecular formula C26H14N4O9S2 B12689783 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) CAS No. 94202-19-4

5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Cat. No.: B12689783
CAS No.: 94202-19-4
M. Wt: 590.5 g/mol
InChI Key: JRXULRRWOHAEBE-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate): is a complex organic compound with the molecular formula C26H14N4O9S2 and a molecular weight of 590.5 g/mol. This compound is characterized by its diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) typically involves the diazotization of 5-hydroxy-1,3-phenylene bis(5,6-dihydro-5-oxonaphthalene-1-sulfonate). The reaction conditions often require an acidic medium and a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes under controlled temperature and pH conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and diazo groups.

    Reduction: Reduction of the diazo groups can lead to the formation of amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonate groups under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines are the primary products.

    Substitution: Substituted phenylene derivatives are formed.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other diazo compounds.

Biology and Medicine: In biological research, it can be used as a labeling reagent for proteins and nucleic acids due to its diazo groups, which can form stable covalent bonds with biomolecules.

Industry: In the industrial sector, it is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) involves the formation of covalent bonds with target molecules through its diazo groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable azo linkages. This reactivity is exploited in various applications, including labeling and cross-linking of biomolecules.

Comparison with Similar Compounds

  • 4-Benzoyl-3-hydroxy-1,2-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate)
  • 5-Hydroxy-1,3-phenylene diacetate

Comparison: Compared to similar compounds, 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) is unique due to its specific arrangement of diazo and sulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and stable diazo compounds.

Properties

CAS No.

94202-19-4

Molecular Formula

C26H14N4O9S2

Molecular Weight

590.5 g/mol

IUPAC Name

2-diazonio-5-[3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-5-hydroxyphenoxy]sulfonylnaphthalen-1-olate

InChI

InChI=1S/C26H14N4O9S2/c27-29-21-9-7-17-19(25(21)32)3-1-5-23(17)40(34,35)38-15-11-14(31)12-16(13-15)39-41(36,37)24-6-2-4-20-18(24)8-10-22(30-28)26(20)33/h1-13H,(H-2,31,32,33)

InChI Key

JRXULRRWOHAEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N

Origin of Product

United States

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